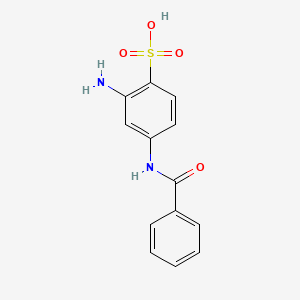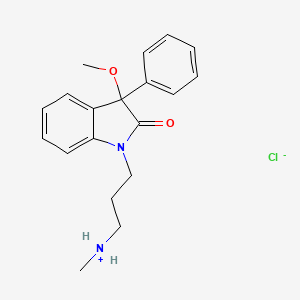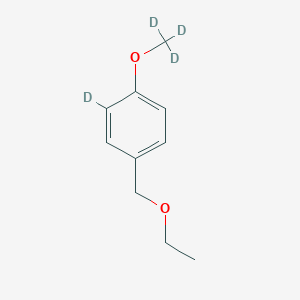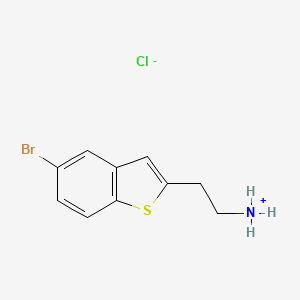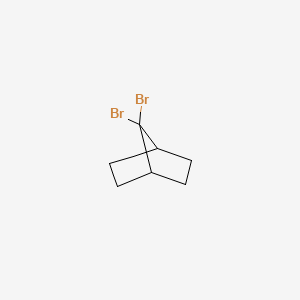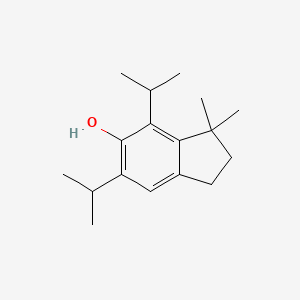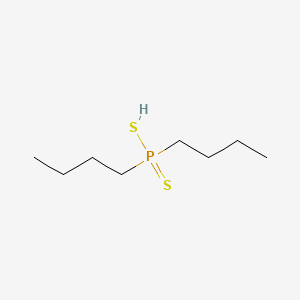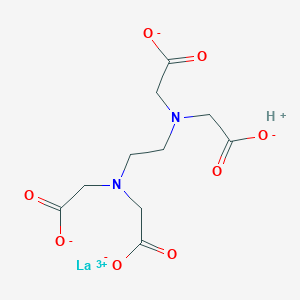
Lanthanum edetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum edetate is a coordination compound formed by the chelation of lanthanum ions with ethylenediaminetetraacetic acid (EDTA). Lanthanum is a rare earth element, known for its high electropositivity and reactivity. EDTA is a widely used chelating agent that can form stable complexes with various metal ions. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum edetate can be synthesized by reacting lanthanum salts, such as lanthanum chloride or lanthanum nitrate, with EDTA in an aqueous solution. The reaction typically involves dissolving the lanthanum salt in water and then adding an equimolar amount of EDTA. The mixture is stirred and heated to facilitate the formation of the lanthanum-EDTA complex. The reaction can be represented as follows: [ \text{La}^{3+} + \text{EDTA}^{4-} \rightarrow \text{La(EDTA)}^{-} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of controlled pH conditions, temperature regulation, and purification steps such as crystallization or filtration to isolate the desired complex.
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum edetate can undergo various chemical reactions, including:
Oxidation and Reduction: Lanthanum in the +3 oxidation state is relatively stable, and the complex does not readily undergo redox reactions under normal conditions.
Substitution Reactions: The EDTA ligand can be replaced by other chelating agents or ligands in the presence of competing ions or under specific conditions.
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze, leading to the release of lanthanum ions and EDTA.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can potentially oxidize lanthanum, but this is uncommon for the +3 state.
Substitution: Competing chelating agents like citrate or oxalate can induce substitution reactions.
Hydrolysis: Acidic or basic solutions can promote hydrolysis.
Major Products Formed:
Oxidation: Lanthanum oxide (La₂O₃) if oxidation occurs.
Substitution: New lanthanum complexes with different ligands.
Hydrolysis: Free lanthanum ions and EDTA.
Aplicaciones Científicas De Investigación
Lanthanum edetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in biological studies to investigate metal ion interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a contrast agent in medical imaging.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of high-purity lanthanum compounds.
Mecanismo De Acción
The mechanism of action of lanthanum edetate involves the chelation of lanthanum ions by EDTA, forming a stable complex. This chelation process can sequester lanthanum ions, preventing them from participating in unwanted reactions. In biological systems, this compound can bind to metal ions, reducing their availability and potentially altering biological pathways.
Comparación Con Compuestos Similares
Lanthanum carbonate: Used as a phosphate binder in medical applications.
Lanthanum oxide: Utilized in catalysts and optical materials.
Lanthanum chloride: Employed in various chemical syntheses and as a precursor for other lanthanum compounds.
Comparison:
Uniqueness: Lanthanum edetate’s unique property lies in its ability to form stable chelates with lanthanum ions, making it particularly useful in applications requiring precise control of metal ion concentrations.
Advantages: Compared to other lanthanum compounds, this compound offers enhanced stability and solubility, making it suitable for a broader range of applications.
This compound’s versatility and unique chemical properties make it a valuable compound in various scientific and industrial fields. Its ability to form stable complexes with lanthanum ions opens up numerous possibilities for research and practical applications.
Propiedades
Número CAS |
11138-87-7 |
|---|---|
Fórmula molecular |
C10H13LaN2O8 |
Peso molecular |
428.12 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lanthanum(3+) |
InChI |
InChI=1S/C10H16N2O8.La/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
Clave InChI |
JEGBXAYWCDVHPN-UHFFFAOYSA-K |
SMILES canónico |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)

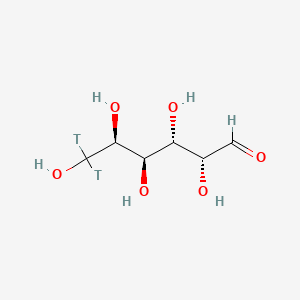
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
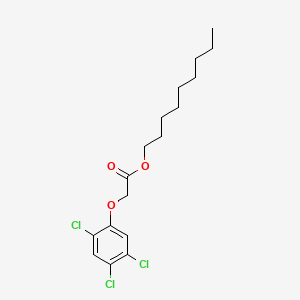

![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
